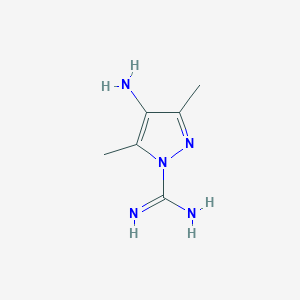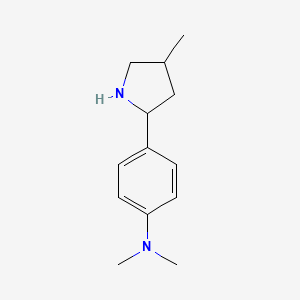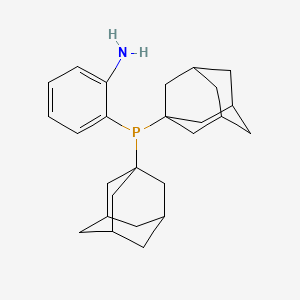
2-(Di(adamantan-1-yl)phosphino)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di(adamantan-1-yl)phosphino)aniline is a non-chiral aminophosphine ligand with the molecular formula C26H36NP and a molecular weight of 393.55 . This compound is notable for its unique structure, which includes adamantane groups, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di(adamantan-1-yl)phosphino)aniline typically involves the reaction of adamantane derivatives with phosphine and aniline under controlled conditions. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Di(adamantan-1-yl)phosphino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: Reduction reactions can modify the adamantane groups or the phosphine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen or hydrides, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(Di(adamantan-1-yl)phosphino)aniline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential pharmaceutical applications is ongoing, particularly in drug design and delivery systems.
Mécanisme D'action
The mechanism by which 2-(Di(adamantan-1-yl)phosphino)aniline exerts its effects involves its role as a ligand. It can coordinate with metal centers, facilitating various catalytic processes. The adamantane groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline: This compound has a similar structure but includes N,N-dimethyl groups, affecting its reactivity and applications.
1,3-Dehydroadamantane: A related adamantane derivative used in different chemical transformations.
Uniqueness
2-(Di(adamantan-1-yl)phosphino)aniline is unique due to its specific combination of adamantane groups and phosphinoaniline structure, providing distinct steric and electronic properties that make it valuable in catalysis and material science .
Propriétés
Formule moléculaire |
C26H36NP |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-[bis(1-adamantyl)phosphanyl]aniline |
InChI |
InChI=1S/C26H36NP/c27-23-3-1-2-4-24(23)28(25-11-17-5-18(12-25)7-19(6-17)13-25)26-14-20-8-21(15-26)10-22(9-20)16-26/h1-4,17-22H,5-16,27H2 |
Clé InChI |
NYEHVIMDLLFHMA-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=CC=C4N)C56CC7CC(C5)CC(C7)C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


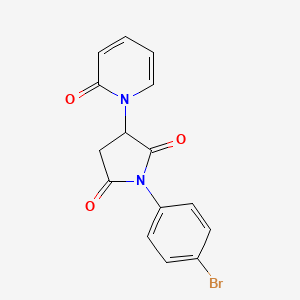
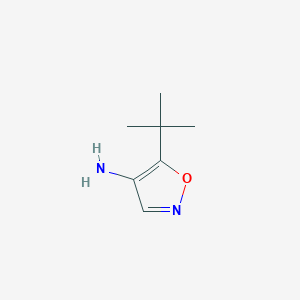
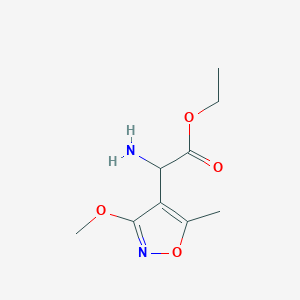
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
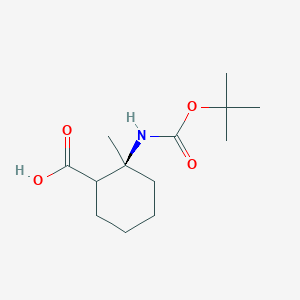


![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

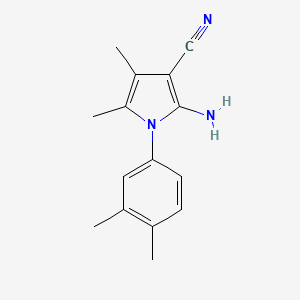
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
